3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide
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Overview
Description
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is a fluorinated organic compound with the molecular formula C9H7FN2O. It is characterized by the presence of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide typically involves the reaction of isonicotinic acid with propargylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The prop-2-yn-1-yl group contributes to the compound’s reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(prop-2-yn-1-yl)benzamide
- 3-Fluoro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide
- 3-Fluoro-N-(prop-2-yn-1-yl)nicotinamide
Uniqueness
3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is unique due to its specific combination of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1437485-26-1 |
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Molecular Formula |
C9H7FN2O |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-fluoro-N-prop-2-ynylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H7FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h1,3,5-6H,4H2,(H,12,13) |
InChI Key |
UPVCMOJJZZVENG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=C(C=NC=C1)F |
Origin of Product |
United States |
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